6-Fluoro-N-methyl-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine, often involves complex methods such as free radical cyclization cascades and proton quantum tunneling . These methods are designed to construct polycyclic benzofuran compounds with high yield and fewer side reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis (MWI) is one such method that has been employed to obtain benzofuran derivatives with significant biological activity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include halogens, nucleophiles, and oxidizing or reducing agents . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of 6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make them effective in treating conditions such as paroxysmal supraventricular tachycardia and premature ventricular contractions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine include:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its anti-inflammatory and anticancer properties.
Bergapten: Used in the treatment of skin diseases such as psoriasis.
Nodekenetin: Exhibits various biological activities.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness
6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1502840-92-7 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
6-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10FNO/c1-11-8-5-12-9-4-6(10)2-3-7(8)9/h2-4,8,11H,5H2,1H3 |
InChI Key |
HTVAIWCMGRQWES-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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